molecular formula C24H25NO3 B11662302 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile

4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile

Cat. No.: B11662302
M. Wt: 375.5 g/mol
InChI Key: UHUDMRVJPUYKBZ-UHFFFAOYSA-N
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Description

4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse pharmacological and biological activities, including antibacterial, antitumor, and antiproliferative effects . This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation of benzaldehyde and 1,3-cyclohexanedione under microwave irradiation in acetic acid . This method is favored for its high yield and eco-friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where the benzonitrile group can be replaced with other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various xanthene derivatives, which are studied for their unique chemical properties.

    Biology: Its derivatives are explored for their potential biological activities, including antibacterial and antitumor effects.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds include other xanthene derivatives such as 3,3,6,6-tetramethyl-9-phenyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene . Compared to these compounds, 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)benzonitrile has a unique benzonitrile group that enhances its chemical stability and potential biological activities.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)benzonitrile

InChI

InChI=1S/C24H25NO3/c1-23(2)9-16(26)21-18(11-23)28-19-12-24(3,4)10-17(27)22(19)20(21)15-7-5-14(13-25)6-8-15/h5-8,20H,9-12H2,1-4H3

InChI Key

UHUDMRVJPUYKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C#N)C(=O)C1)C

Origin of Product

United States

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